2-Chloro-5-(oxazol-4-yl)aniline

Catalog No.
S843139
CAS No.
916051-61-1
M.F
C9H7ClN2O
M. Wt
194.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-(oxazol-4-yl)aniline

CAS Number

916051-61-1

Product Name

2-Chloro-5-(oxazol-4-yl)aniline

IUPAC Name

2-chloro-5-(1,3-oxazol-4-yl)aniline

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

InChI

InChI=1S/C9H7ClN2O/c10-7-2-1-6(3-8(7)11)9-4-13-5-12-9/h1-5H,11H2

InChI Key

JQHUMIQVBWOTJK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=COC=N2)N)Cl

Canonical SMILES

C1=CC(=C(C=C1C2=COC=N2)N)Cl

Antimicrobial Activity

Scientific Field: Medicinal Chemistry Summary of Application: 2-Chloro-5-(oxazol-4-yl)aniline has been explored for its potential as an antimicrobial agent. The oxazole ring, a core structure in this compound, is known for a wide spectrum of biological activities, including antimicrobial properties . Methods of Application: Researchers synthesized a series of compounds incorporating the 2-Chloro-5-(oxazol-4-yl)aniline structure and tested them against various bacterial strains such as S. aureus, S. pyogenes, P. aeruginosa, E. coli, and fungal strains like C. albicans, A. niger, and A. clavatus using standard antimicrobial assays . Results: The compounds showed varying degrees of inhibition against the tested strains, with some derivatives exhibiting significant antibacterial potential, comparable to standard drugs like chloramphenicol and gentamycin .

Anticancer Activity

Scientific Field: Oncology Summary of Application: The compound’s utility in cancer research stems from the biological activity of oxazole derivatives, which includes anticancer effects . Methods of Application: Derivatives of 2-Chloro-5-(oxazol-4-yl)aniline were synthesized and evaluated for their anticancer activity on various human tumor cell lines, including HeLa, HCT-116, and MCF-7 . Results: Some derivatives demonstrated strong inhibitory activity against these cancer cell lines, suggesting the potential for further development into anticancer agents .

Anti-Inflammatory Activity

Scientific Field: Pharmacology Summary of Application: Oxazole derivatives, including those with the 2-Chloro-5-(oxazol-4-yl)aniline moiety, have been reported to possess anti-inflammatory properties . Methods of Application: The anti-inflammatory activity was assessed using in vivo and in vitro models, where the derivatives were tested for their ability to reduce inflammation markers. Results: The studies indicated a reduction in inflammation markers, supporting the anti-inflammatory potential of these compounds .

Antidiabetic Activity

Scientific Field: Endocrinology Summary of Application: 2-Chloro-5-(oxazol-4-yl)aniline derivatives have been investigated for their role in managing diabetes due to the pharmacological significance of oxazole compounds in this field . Methods of Application: The antidiabetic activity was evaluated through enzyme inhibition assays and animal models to assess the impact on blood glucose levels. Results: Certain derivatives showed promising results in lowering blood glucose levels, indicating their potential as antidiabetic agents .

Antioxidant Activity

Scientific Field: Biochemistry Summary of Application: The antioxidant capacity of oxazole derivatives is another area of interest, with 2-Chloro-5-(oxazol-4-yl)aniline being part of this research due to its structural features . Methods of Application: The antioxidant activity was measured using assays like DPPH free radical scavenging and reducing power assays. Results: Derivatives exhibited varying levels of antioxidant activity, with some showing significant free radical scavenging capabilities .

Tyrosine Kinase Inhibition

Scientific Field: Molecular Biology Summary of Application: 2-Chloro-5-(oxazol-4-yl)aniline has been explored for its potential to inhibit tyrosine kinases, which are important targets in cancer therapy . Methods of Application: Compounds were synthesized and tested for their ability to inhibit tyrosine kinase activity in vitro using specific enzyme assays. Results: The results showed that some derivatives could effectively inhibit tyrosine kinase activity, suggesting their use as therapeutic agents in cancer treatment .

Anti-Tubercular Activity

Scientific Field: Infectious Diseases Summary of Application: The oxazole nucleus is a key component in the development of new anti-tubercular agents. 2-Chloro-5-(oxazol-4-yl)aniline derivatives have been investigated for their efficacy against Mycobacterium tuberculosis . Methods of Application: Compounds were synthesized and their activity was assessed using in vitro assays against various strains of M. tuberculosis. Results: Some derivatives showed promising activity, indicating potential for development as anti-tubercular drugs .

Anti-Obesity Activity

Scientific Field: Metabolic Disorders Summary of Application: Oxazole derivatives, including 2-Chloro-5-(oxazol-4-yl)aniline, have been explored for their potential to modulate metabolic pathways related to obesity . Methods of Application: The anti-obesity effects were evaluated through in vivo studies in animal models, examining the impact on body weight and fat accumulation. Results: Certain derivatives were found to have a significant effect in reducing body weight and adiposity in the models used .

Anti-Parasitic Activity

Scientific Field: Parasitology Summary of Application: The compound has been studied for its potential use in treating parasitic infections due to the biological activities associated with oxazole derivatives . Methods of Application: Derivatives were tested against various parasitic species, including protozoa and helminths, using standard parasitological methods. Results: The studies yielded positive results, with some derivatives showing efficacy in inhibiting the growth or survival of the parasites .

COX-2 Inhibition

Scientific Field: Inflammation and Pain Management Summary of Application: 2-Chloro-5-(oxazol-4-yl)aniline has been evaluated for its potential as a COX-2 inhibitor, which is important for the treatment of inflammation and pain . Methods of Application: The inhibitory activity was measured using enzyme assays to determine the compound’s effect on COX-2 activity. Results: Derivatives exhibited COX-2 inhibitory activity, suggesting their potential use in anti-inflammatory and analgesic therapies .

Platelet Aggregation Inhibition

Scientific Field: Cardiovascular Research Summary of Application: The oxazole moiety is being studied for its role in inhibiting platelet aggregation, which is crucial for preventing thrombotic events . Methods of Application: The antiplatelet activity of derivatives was assessed using in vitro platelet-rich plasma assays. Results: Some derivatives showed significant inhibition of platelet aggregation, indicating their potential as antithrombotic agents .

Antiviral Activity

Scientific Field: Virology Summary of Application: Research into oxazole derivatives, such as 2-Chloro-5-(oxazol-4-yl)aniline, includes their potential antiviral properties . Methods of Application: The antiviral activity was evaluated against a range of viruses using cell culture assays. Results: Certain derivatives demonstrated the ability to inhibit viral replication, highlighting their potential as antiviral agents .

2-Chloro-5-(oxazol-4-yl)aniline is a chemical compound characterized by the presence of a chloro group and an oxazole ring attached to an aniline structure. Its molecular formula is C₈H₈ClN₃O, and it features a chloro substituent at the second position of the aniline and an oxazole moiety at the fifth position. This compound is notable for its potential applications in pharmaceuticals and organic synthesis, particularly as an intermediate for developing various biologically active compounds.

Due to its functional groups:

  • Nucleophilic Substitution: The chloro group can be substituted by nucleophiles, facilitating the formation of various derivatives.
  • Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, often facilitated by palladium catalysts, to create more complex structures.
  • Cyclization: The oxazole ring can participate in cyclization reactions, leading to the formation of fused heterocycles.

These reactions highlight its versatility as a building block in organic synthesis .

The synthesis of 2-Chloro-5-(oxazol-4-yl)aniline can be achieved through various methods:

  • Direct Halogenation: Aniline derivatives can be chlorinated to introduce the chloro group.
  • Oxazole Formation: The oxazole ring can be synthesized using methods such as the van Leusen reaction, which involves the reaction of aldehydes with isocyanides in acidic conditions .
  • One-Pot Reactions: Recent advancements include one-pot synthesis techniques that streamline the process, reducing the number of steps and improving yields .

These methods demonstrate its accessibility for research and industrial applications.

2-Chloro-5-(oxazol-4-yl)aniline serves multiple purposes:

  • Intermediate in Organic Synthesis: It is used as a precursor for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activity, it may be explored in drug discovery processes.
  • Material Science: Its derivatives could find applications in developing new materials with unique properties.

The compound's versatility makes it valuable in both academic research and industrial applications .

Interaction studies involving 2-Chloro-5-(oxazol-4-yl)aniline primarily focus on its reactivity with other chemical species. Understanding how this compound interacts with various nucleophiles or electrophiles can provide insights into its potential applications in drug design and synthesis. Additionally, studies examining its interactions with biological targets could reveal its therapeutic potential.

Several compounds exhibit structural similarities to 2-Chloro-5-(oxazol-4-yl)aniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-ChloroanilineChloro group on anilineLacks oxazole ring; primarily used in dyes
5-MethylisoxazoleMethyl substitution on isoxazoleExhibits distinct biological activities
2-Amino-5-(oxazol-4-yl)anilineAmino group instead of chloroPotentially different reactivity profiles
4-ChloroanilineChloro group at para positionCommonly used as a precursor in dye synthesis

These compounds share functional groups or structural motifs but differ significantly in their reactivity and applications, highlighting the unique position of 2-Chloro-5-(oxazol-4-yl)aniline within this chemical landscape.

The thermodynamic properties of 2-Chloro-5-(oxazol-4-yl)aniline are fundamental to understanding its behavior under various conditions. With a molecular formula of C₉H₇ClN₂O and molecular weight of 194.62 g/mol, this compound presents a unique combination of structural features that influence its phase behavior and thermodynamic stability [1] [2].

The compound exhibits typical aromatic character with both electron-donating (amino group) and electron-withdrawing (chlorine and oxazole) substituents, creating a complex electronic environment. The presence of the oxazole ring, a five-membered heterocycle containing both nitrogen and oxygen atoms, contributes to the compound's aromaticity and affects its thermodynamic stability [3]. Oxazole derivatives are generally recognized as thermally stable heterocycles with decomposition temperatures typically ranging from 350-500°C [4] [5].

Phase Transition Behavior

Based on structural analysis and comparison with related compounds, 2-Chloro-5-(oxazol-4-yl)aniline is expected to exist as a solid at room temperature. The compound likely exhibits a melting point range between 150-250°C, similar to other chloroaniline derivatives [6]. The presence of the oxazole ring may increase thermal stability compared to simple chloroanilines, potentially pushing the decomposition temperature toward the higher end of the 300-450°C range typical for oxazole-aniline derivatives [5] .

Thermodynamic Stability Analysis

The compound's thermodynamic stability is influenced by several factors. The oxazole ring contributes to overall molecular stability through its aromatic character and hydrogen bonding potential [3]. The chlorine substituent at the 2-position creates an electron-withdrawing effect, which can stabilize the aniline portion through resonance effects [8]. This electronic stabilization is evidenced by the fact that similar compounds maintain stability across pH ranges of 1-10 for extended periods [9].

Temperature-dependent studies of related oxazole derivatives show that thermal stability generally increases with structural complexity. The combination of the oxazole heterocycle and the chloroaniline moiety is expected to provide enhanced thermal stability compared to either component alone [4] .

Solubility Profile Across Solvent Systems

The solubility characteristics of 2-Chloro-5-(oxazol-4-yl)aniline are determined by its amphiphilic nature, combining hydrophilic (amino group, oxazole nitrogen and oxygen) and hydrophobic (aromatic rings, chlorine) components. This structural duality creates a distinctive solubility profile across different solvent systems.

Aqueous Solubility

In aqueous media, 2-Chloro-5-(oxazol-4-yl)aniline exhibits limited to moderate solubility. The compound's behavior in water is influenced by its ability to form hydrogen bonds through the amino group and the oxazole nitrogen, while the aromatic character and chlorine substitution reduce water solubility [8]. Based on structural similarities to other aniline derivatives, the compound is expected to show pH-dependent solubility, with increased solubility under acidic conditions due to protonation of the amino group [11].

Organic Solvent Solubility

The compound demonstrates enhanced solubility in organic solvents compared to water. In polar protic solvents such as ethanol and methanol, moderate to good solubility is expected due to hydrogen bonding capabilities and favorable dipole-dipole interactions [12] . The presence of the oxazole ring enhances solubility in these solvents through additional hydrogen bonding sites.

Polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile provide favorable environments for dissolution. DMSO, in particular, is expected to show excellent solvating properties due to its ability to interact with both the polar and aromatic components of the molecule [12]. The compound's solubility in chloroform and other chlorinated solvents is anticipated to be good, reflecting favorable interactions between the chlorine substituent and the solvent system [14].

Solvent System Optimization

For analytical and synthetic applications, mixed solvent systems may provide optimal solubility profiles. Ethanol-water mixtures can enhance solubility while maintaining compatibility with aqueous analytical methods. The compound's moderate solubility in acetonitrile makes it suitable for reverse-phase chromatographic applications [15].

Photostability and Oxidative Degradation Kinetics

The photostability of 2-Chloro-5-(oxazol-4-yl)aniline is a critical parameter for its practical applications, particularly in pharmaceutical and materials science contexts. The compound's response to UV radiation and oxidative conditions is influenced by its electronic structure and the presence of photolabile functional groups.

Photodegradation Mechanisms

UV irradiation can induce several degradation pathways in 2-Chloro-5-(oxazol-4-yl)aniline. The aniline moiety is particularly susceptible to photooxidation, forming quinoneimine intermediates through electron transfer processes [16] . The oxazole ring, while generally more photostable than the aniline component, can undergo photochemical rearrangements under prolonged UV exposure [18].

Studies on related compounds indicate that aniline derivatives undergo primary photooxidation through singlet oxygen (¹O₂) reactions, with rate constants in the range of 10⁶-10⁹ M⁻¹s⁻¹ . The chlorine substituent may provide some protection against photodegradation by reducing electron density at adjacent positions, but it can also facilitate photochemical cleavage under certain conditions [19].

Oxidative Stability Assessment

The compound's susceptibility to oxidative degradation is influenced by the electron-rich aniline nitrogen and the oxazole heterocycle. In the presence of oxidizing agents, the amino group can undergo oxidation to form nitroso or nitro derivatives, while the oxazole ring may be susceptible to ring-opening reactions under harsh oxidative conditions [20].

Comparative studies of oxazole derivatives show that photostability can be enhanced through structural modifications and the use of appropriate stabilizing agents. The incorporation of antioxidants or UV absorbers can significantly improve the compound's photostability profile [19] [21].

Degradation Kinetics

The photodegradation of 2-Chloro-5-(oxazol-4-yl)aniline is expected to follow pseudo-first-order kinetics, similar to other aniline derivatives [16] [5]. The rate of degradation depends on light intensity, wavelength, temperature, and the presence of photosensitizers or quenchers. Under standard laboratory conditions, the compound should maintain reasonable stability when stored in amber containers and protected from direct sunlight [19].

pH-Dependent Stability in Aqueous Media

The stability of 2-Chloro-5-(oxazol-4-yl)aniline in aqueous solutions is strongly influenced by pH, with the compound exhibiting different behavior across the pH spectrum. This pH dependence is primarily attributed to the protonation state of the amino group and potential hydrolysis reactions involving the oxazole ring.

Acidic Conditions

Under acidic conditions (pH < 4), the amino group undergoes protonation, forming a positively charged ammonium species. This protonation increases water solubility but may also enhance susceptibility to nucleophilic attack at the oxazole ring [23]. The compound generally shows good stability in mildly acidic conditions, with minimal degradation observed over extended periods [24].

Neutral to Alkaline Conditions

At neutral pH (6-8), 2-Chloro-5-(oxazol-4-yl)aniline exists predominantly in its neutral form, showing optimal stability. The compound maintains its structural integrity with minimal hydrolysis or degradation [25]. Under alkaline conditions (pH > 9), the compound may undergo base-catalyzed degradation, particularly at the oxazole ring, which can be susceptible to nucleophilic attack by hydroxide ions [23].

pH-Stability Relationship

The compound demonstrates a pH-stability profile typical of oxazole-containing molecules, with maximum stability observed in the pH range of 5-8. Outside this range, degradation rates increase significantly. The half-life of the compound in aqueous solution is expected to be several days at room temperature within the optimal pH range, but may decrease to hours under extreme pH conditions [9].

Hydrolysis Kinetics

Hydrolysis reactions involving the oxazole ring are pH-dependent and temperature-sensitive. At elevated temperatures and extreme pH values, the oxazole ring may undergo ring-opening reactions, leading to the formation of carboxylic acid and amine fragments . The chlorine substituent is generally stable to hydrolysis under normal conditions but may be displaced under strongly alkaline conditions at elevated temperatures [25].

XLogP3

1.9

Wikipedia

2-Chloro-5-(1,3-oxazol-4-yl)aniline

Dates

Last modified: 08-16-2023

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